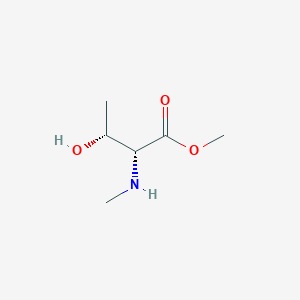
methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate can be achieved through several methods. One common approach involves the reduction of corresponding keto esters using sodium borohydride in methanol at low temperatures . Another method includes the inversion of stereochemistry using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and high-yielding methods. The use of robust reagents and optimized reaction conditions ensures the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including drugs with chiral centers.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficacy in various applications.
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
methyl (2R,3R)-3-hydroxy-2-(methylamino)butanoate |
InChI |
InChI=1S/C6H13NO3/c1-4(8)5(7-2)6(9)10-3/h4-5,7-8H,1-3H3/t4-,5-/m1/s1 |
Clave InChI |
BZTAVCVTBAXONH-RFZPGFLSSA-N |
SMILES isomérico |
C[C@H]([C@H](C(=O)OC)NC)O |
SMILES canónico |
CC(C(C(=O)OC)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)
![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)


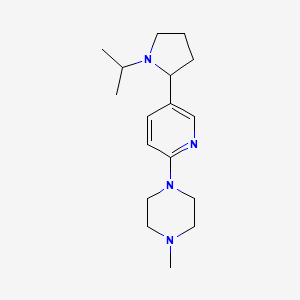
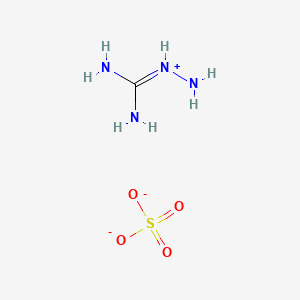

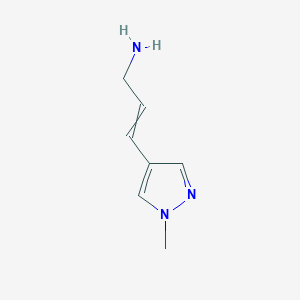
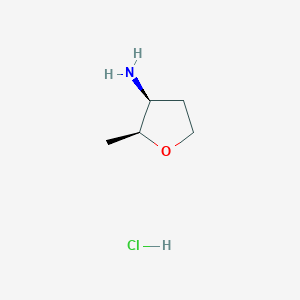


![N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate](/img/structure/B11821657.png)
![rel-4-[(1R,3S,5S)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylcyclohexyl]-3-pyridinamine](/img/structure/B11821661.png)

